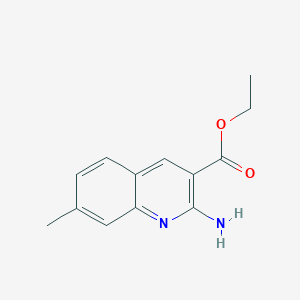
2-Methoxy-3-((trifluoromethyl)thio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-((trifluoromethyl)thio)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the second position and a trifluoromethylthio group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-((trifluoromethyl)thio)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-methoxypyridine with trifluoromethylthiolating agents. The reaction typically requires the presence of a base such as potassium carbonate and is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-((trifluoromethyl)thio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-3-((trifluoromethyl)thio)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-((trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-3-(trifluoromethyl)pyridine: Similar structure but lacks the thio group, resulting in different chemical properties and reactivity.
2-Methoxy-5-(trifluoromethyl)aniline: Contains an aniline group instead of a pyridine ring, leading to different applications and reactivity.
2-Chloro-3-(trifluoromethyl)pyridine: The chloro group provides different reactivity compared to the methoxy group.
Uniqueness
2-Methoxy-3-((trifluoromethyl)thio)pyridine is unique due to the presence of both a methoxy and a trifluoromethylthio group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H6F3NOS |
|---|---|
Peso molecular |
209.19 g/mol |
Nombre IUPAC |
2-methoxy-3-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C7H6F3NOS/c1-12-6-5(3-2-4-11-6)13-7(8,9)10/h2-4H,1H3 |
Clave InChI |
ZCGPPCIDTOESAX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


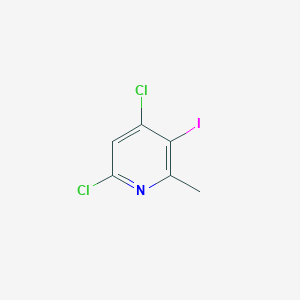

![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
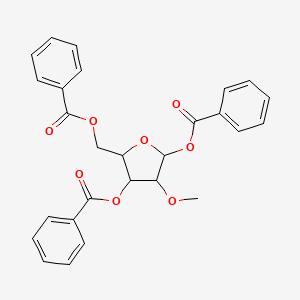
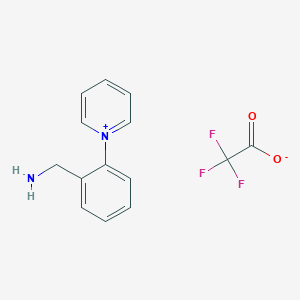



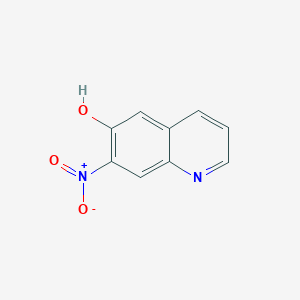

![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)

